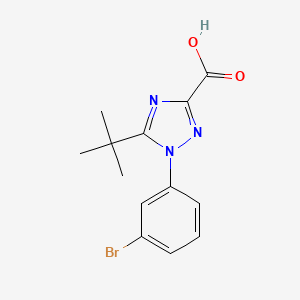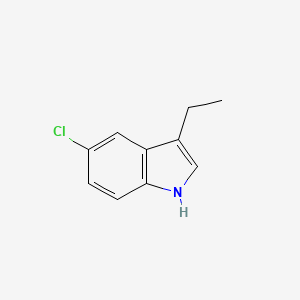
5-chloro-3-ethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of chlorine and ethyl groups to the indole structure can enhance its biological activity and chemical stability.
Preparation Methods
The synthesis of 5-chloro-3-ethyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . For industrial production, the process may involve high-vacuum distillation and recrystallization from petroleum ether to obtain pure this compound .
Chemical Reactions Analysis
5-chloro-3-ethyl-1H-indole undergoes several types of chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Substitution reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Scientific Research Applications
5-chloro-3-ethyl-1H-indole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-3-ethyl-1H-indole involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of the 5-HT3 receptor, influencing neurotransmitter release and receptor activity . The compound’s effects on cellular pathways and molecular targets are still under investigation, but its structural similarity to biologically active indole derivatives suggests potential interactions with various receptors and enzymes .
Comparison with Similar Compounds
5-chloro-3-ethyl-1H-indole can be compared with other indole derivatives, such as:
5-chloroindole: Similar in structure but lacks the ethyl group, which may affect its biological activity and chemical properties.
3-ethylindole: Lacks the chlorine atom, which can influence its reactivity and interactions with biological targets.
5-fluoro-3-ethyl-1H-indole: Substituting chlorine with fluorine can alter the compound’s electronic properties and biological activity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H10ClN |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
5-chloro-3-ethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6,12H,2H2,1H3 |
InChI Key |
PPVWRPHKIVQIQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13211651.png)

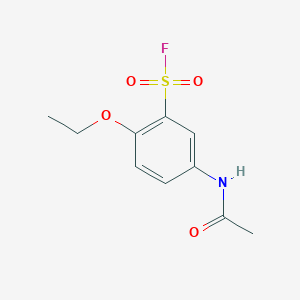
![2-[2-(Bromodifluoromethyl)-5-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13211672.png)
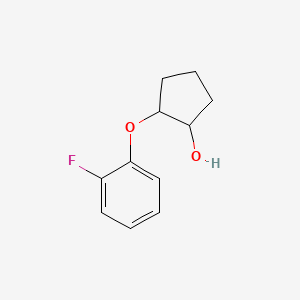
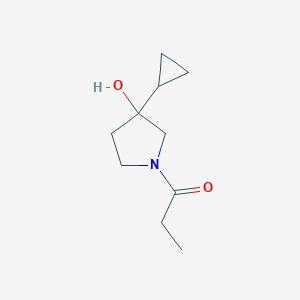
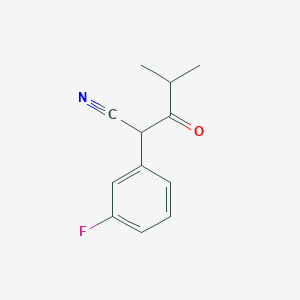
![(2S)-3-(Dipropylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13211706.png)
![4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13211708.png)
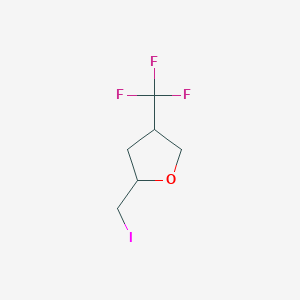
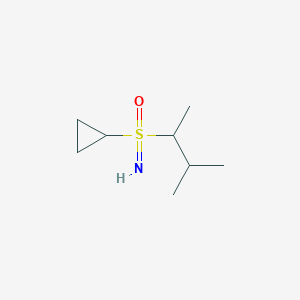
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13211736.png)
![tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate](/img/structure/B13211737.png)
